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Cat. No.: B1139342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of Apitolisib

(GDC-0980), a potent, orally bioavailable dual inhibitor of Class I phosphoinositide 3-kinases

(PI3Ks) and the mammalian target of rapamycin (mTOR). This document summarizes key

quantitative data, details the experimental protocols for kinase activity assessment, and

visualizes the relevant signaling pathways to support further research and development efforts.

Quantitative Kinase Inhibition Profile of Apitolisib
(GDC-0980)
Apitolisib (GDC-0980) has been characterized as a potent inhibitor of all Class I PI3K isoforms

and mTOR. The inhibitory activity is typically measured as the half-maximal inhibitory

concentration (IC50) or the inhibition constant (Ki), which represent the concentration of the

inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Primary Target Inhibition by Apitolisib (GDC-
0980)
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Target Kinase IC50 / Ki (nM) Assay Type

PI3Kα 5 Cell-free

PI3Kβ 27 Cell-free

PI3Kδ 7 Cell-free

PI3Kγ 14 Cell-free

mTOR 17 (Ki) Cell-free

Data sourced from references[1][2].

Table 2: Selectivity Against Other PI3K-Related Kinases
(PIKKs)
Apitolisib demonstrates significant selectivity for PI3K/mTOR over other members of the PI3K-

related kinase (PIKK) family.

Target Kinase IC50 / Kiapp (nM)

DNA-PK 623 (Kiapp)

C2alpha 1300

VPS34 2000

C2beta 7940

PI4Kalpha >10000

PI4Kbeta >10000

Data sourced from reference[2].

The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide

array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its
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dysregulation is a hallmark of many cancers, making it a prime target for therapeutic

intervention. Apitolisib (GDC-0980) targets two key nodes in this pathway: PI3K and mTOR.
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Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Apitolisib.

Experimental Protocols for Kinase Selectivity
Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in

vitro kinase assays. The following are detailed methodologies for two commonly employed

assays for this purpose.

ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase

reaction. It is a homogeneous assay with high sensitivity.

Experimental Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1139342?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Reaction Setup

2. ADP Detection

3. Data Acquisition

Prepare kinase reaction mix:
- Kinase

- Substrate
- ATP

- Assay Buffer

Dispense reaction mix into
multi-well plate

Add Apitolisib (GDC-0980)
or vehicle (DMSO)

Incubate at room temperature
(e.g., 60 minutes)

Add ADP-Glo™ Reagent

Incubate at room temperature
(40 minutes)

Add Kinase Detection Reagent

Incubate at room temperature
(30-60 minutes)

Measure luminescence using
a plate reader

Calculate % inhibition and
determine IC50 values

 

1. Kinase Reaction

2. Substrate Capture

3. Quantification & Analysis

Prepare kinase reaction mix:
- Kinase

- Substrate
- Buffer

- Apitolisib/Vehicle

Initiate reaction by adding
[γ-³²P]ATP

Incubate at 30°C for a
defined time

Spot a portion of the reaction
onto phosphocellulose paper

Wash the paper multiple times
(e.g., with phosphoric acid)
to remove free [γ-³²P]ATP

Dry the phosphocellulose paper

Place paper in scintillation vial
with scintillation cocktail

Quantify radioactivity using a
scintillation counter

Calculate % inhibition and
determine IC50 values

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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